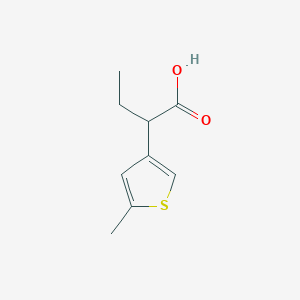
2-(5-Methylthiophen-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylthiophen-3-yl)butanoic acid is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 2-(5-Methylthiophen-3-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The preparation of boron reagents and their application in Suzuki–Miyaura coupling is well-documented .
Análisis De Reacciones Químicas
2-(5-Methylthiophen-3-yl)butanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Thiophene derivatives are known to participate in various reactions due to the presence of the sulfur atom in the ring . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(5-Methylthiophen-3-yl)butanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, thiophene derivatives have been studied for their potential as anticancer and anti-inflammatory agents . In medicine, they are explored for their antimicrobial and antihypertensive properties . In industry, thiophene derivatives are used in the development of organic semiconductors and corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of 2-(5-Methylthiophen-3-yl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives are known to modulate various biological activities, including enzyme inhibition and receptor binding . The specific molecular targets and pathways involved depend on the particular application and the structure of the thiophene derivative.
Comparación Con Compuestos Similares
2-(5-Methylthiophen-3-yl)butanoic acid can be compared with other thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene . These compounds share a similar thiophene ring structure but differ in their substituents, which can influence their chemical and biological properties. For example, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents . The unique substituents in this compound contribute to its distinct properties and applications.
Propiedades
Fórmula molecular |
C9H12O2S |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
2-(5-methylthiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-3-8(9(10)11)7-4-6(2)12-5-7/h4-5,8H,3H2,1-2H3,(H,10,11) |
Clave InChI |
HFLYJKFHNIDXPJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CSC(=C1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13307533.png)
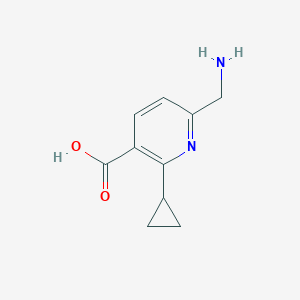
![2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13307558.png)
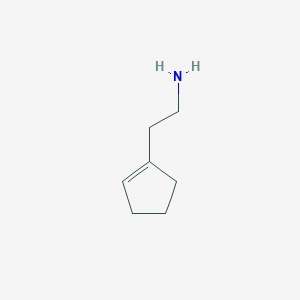
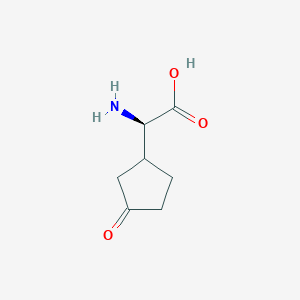
![2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol](/img/structure/B13307565.png)
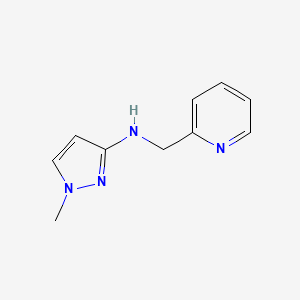
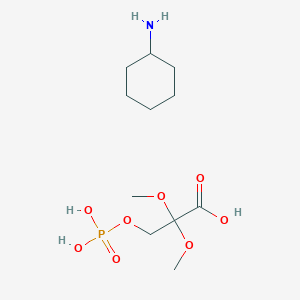
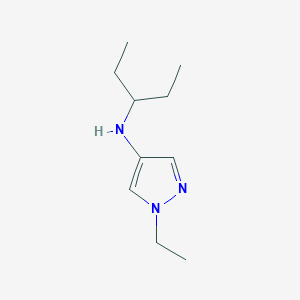
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)

amine](/img/structure/B13307596.png)

![Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine](/img/structure/B13307609.png)
